N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an indazole ring substituted with a hydroxypropan-2-yl group and a trifluoromethyl group on a pyridine carboxamide backbone.
Preparation Methods
The preparation of N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide involves several synthetic routes. One common method includes the reaction of 6-(trifluoromethyl)pyridine-2-carboxylic acid with 6-(2-hydroxypropan-2-yl)-1H-indazole in the presence of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole). The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .
Chemical Reactions Analysis
N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols under basic conditions.
Common reagents used in these reactions include PCC, hydrogen gas, palladium catalysts, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Medicine: The compound is investigated for its potential therapeutic effects, particularly in the treatment of inflammatory diseases and cancer.
Mechanism of Action
The mechanism of action of N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain kinases involved in cell proliferation, leading to reduced tumor growth .
Comparison with Similar Compounds
N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide can be compared with similar compounds such as:
N-[2-(3-hydroxy-3-methylbutyl)-6-(2-hydroxypropan-2-yl)-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide: This compound has a similar structure but with a different substituent on the indazole ring.
N-[6-(2-hydroxypropan-2-yl)-2-[2-(methylsulphonyl)ethyl]-2H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide: This variant includes a methylsulphonyl group, which may alter its chemical properties and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C17H15F3N4O2 |
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Molecular Weight |
364.32 g/mol |
IUPAC Name |
N-[6-(2-hydroxypropan-2-yl)-1H-indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide |
InChI |
InChI=1S/C17H15F3N4O2/c1-16(2,26)10-7-12-9(8-21-24-12)6-13(10)23-15(25)11-4-3-5-14(22-11)17(18,19)20/h3-8,26H,1-2H3,(H,21,24)(H,23,25) |
InChI Key |
GXFDGYNWYIRHBC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=C2C=NNC2=C1)NC(=O)C3=NC(=CC=C3)C(F)(F)F)O |
Origin of Product |
United States |
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